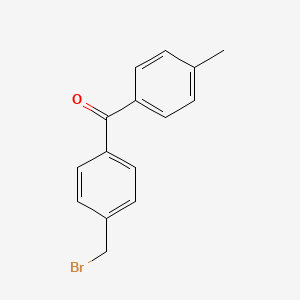

4-(4-Toluoyl)benzyl bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Toluoyl)benzyl bromide is a useful research compound. Its molecular formula is C15H13BrO and its molecular weight is 289.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

4-(4-Toluoyl)benzyl bromide serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the formation of various benzyl derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the aromatic system.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Benzyl amine derivatives |

| Coupling Reactions | Cross-coupling with arylboronic acids | Biaryl compounds |

| Reduction | Reduction to corresponding alcohols | Benzyl alcohols |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities. These include antimicrobial and anticancer properties, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study on various benzyl derivatives, including those derived from this compound, demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Table 2: Antimicrobial Activity of Benzyl Derivatives

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound Derivative A | 32 | 64 |

| This compound Derivative B | 16 | 32 |

Case Studies in Drug Development

In recent research, a series of compounds derived from this compound were synthesized and evaluated for their anticancer properties. These studies focused on their ability to inhibit the growth of various cancer cell lines, including breast cancer cells.

Case Study: Anticancer Activity

A derivative synthesized from this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .

Table 3: Anticancer Activity Results

| Compound Name | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| This compound Derivative C | 10 | 45 |

| Control (No Treatment) | - | 100 |

化学反应分析

Nucleophilic Substitution Reactions

The benzylic bromide is highly reactive in SN2 mechanisms due to the electron-withdrawing toluoyl group, which polarizes the C–Br bond. Common nucleophiles include azides, amines, and alkoxides:

Reaction with Sodium Azide

4-(4-Toluoyl)benzyl bromide reacts with NaN₃ in polar aprotic solvents (e.g., DMF) to form 4-(4-toluoyl)benzyl azide. This reaction proceeds via an SN2 pathway, with yields exceeding 85% under optimized conditions .

Example:

4-(4-Toluoyl)benzyl bromide+NaN3DMF, 0–15°C4-(4-Toluoyl)benzyl azide+NaBr

Formation of Benzyl Ethers

In the presence of alcohols or phenols, the bromide undergoes substitution to form benzyl ethers. For instance, coupling with 4-cyanophenol using K₂CO₃ in acetone yields 4-(4-toluoyl)benzyloxybenzonitrile .

Key Conditions:

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, such as Ni-catalyzed reductive couplings with alkenyl bromides. These reactions form C–C bonds between the benzylic carbon and sp²-hybridized partners .

Ni-Catalyzed Reductive Coupling

Using a Ni(II) catalyst (e.g., L1 ·NiBr₂) and a silane reductant (e.g., TESBr), this compound couples with alkenyl bromides to generate stilbene derivatives.

Mechanistic Insights:

-

Radical intermediates form via single-electron transfer (SET).

-

The toluoyl group stabilizes the benzylic radical through resonance .

Optimized Parameters:

Rearrangement Pathway

In reactions with excess benzylmagnesium bromide at elevated temperatures, the toluoyl-substituted benzyl bromide undergoes a 1,2-migration to form o-tolyl derivatives .

Example:

4-(4-Toluoyl)benzyl bromide+BenzylMgBrΔo-Tolyl carbinol derivatives

Factors Influencing Rearrangement:

4.

属性

CAS 编号 |

110931-67-4 |

|---|---|

分子式 |

C15H13BrO |

分子量 |

289.17 g/mol |

IUPAC 名称 |

[4-(bromomethyl)phenyl]-(4-methylphenyl)methanone |

InChI |

InChI=1S/C15H13BrO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,10H2,1H3 |

InChI 键 |

OZERHQKKZLQHFY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。